molecular formula C18H14N2 B3015509 6-methyl-2-(naphthalen-2-yl)-1H-benzimidazole CAS No. 3367-01-9

6-methyl-2-(naphthalen-2-yl)-1H-benzimidazole

Cat. No. B3015509
CAS RN: 3367-01-9
M. Wt: 258.324
InChI Key: JPVAJADRNAWTGH-UHFFFAOYSA-N
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Description

6-methyl-2-(naphthalen-2-yl)-1H-benzimidazole, also known as MNBI, is a chemical compound that has been the focus of scientific research for its potential applications in various fields. MNBI is a benzimidazole derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

The mechanism of action of 6-methyl-2-(naphthalen-2-yl)-1H-benzimidazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This compound has also been shown to inhibit the activity of protein kinase C, a signaling pathway that is involved in cell growth and differentiation. The inhibition of these enzymes and pathways may contribute to the anticancer and antiviral properties of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of angiogenesis, and the modulation of immune responses. This compound has been shown to induce apoptosis in cancer cells by activating caspases and downregulating antiapoptotic proteins. This compound has also been shown to inhibit angiogenesis by inhibiting the expression of vascular endothelial growth factor. This compound has been shown to modulate immune responses by activating T cells and natural killer cells.

Advantages and Limitations for Lab Experiments

6-methyl-2-(naphthalen-2-yl)-1H-benzimidazole has several advantages and limitations for lab experiments. One advantage is its low toxicity, which makes it a safer alternative to traditional pesticides and herbicides. This compound also has high efficacy against various pests and weeds, making it a promising candidate for agricultural applications. However, this compound has limited solubility in water, which can make it difficult to work with in certain experiments. This compound also has limited stability, which can affect its efficacy and reproducibility.

Future Directions

There are several future directions for research on 6-methyl-2-(naphthalen-2-yl)-1H-benzimidazole. One direction is to investigate its potential as a fluorescent probe for imaging applications. This compound has been shown to exhibit fluorescence properties, and its low toxicity and high specificity make it a promising candidate for imaging applications. Another direction is to investigate its potential as a building block for functional materials. This compound has been shown to have unique properties, including its ability to form self-assembled monolayers, which make it a promising candidate for materials science applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for cancer and viral infections.

Synthesis Methods

6-methyl-2-(naphthalen-2-yl)-1H-benzimidazole can be synthesized through various methods, including the reaction of 2-naphthylamine with o-phenylenediamine in the presence of sulfuric acid and formaldehyde, or the reaction of 2-naphthylamine with 2-carbomethoxybenzoyl chloride in the presence of triethylamine. The synthesis of this compound has also been achieved through the reaction of 2-(2-naphthyl)-1H-benzimidazole with methyl iodide in the presence of sodium hydride. The synthesis of this compound has been optimized to improve yield and purity, and the compound has been characterized through various analytical techniques, including NMR spectroscopy and mass spectrometry.

Scientific Research Applications

6-methyl-2-(naphthalen-2-yl)-1H-benzimidazole has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been investigated for its anticancer, antiviral, and antimicrobial properties. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to inhibit the replication of viruses, including HIV and hepatitis B virus. In agriculture, this compound has been studied for its potential as a pesticide and herbicide. This compound has been shown to have high efficacy against various pests and weeds, and its low toxicity makes it a promising alternative to traditional pesticides. In materials science, this compound has been investigated for its potential as a fluorescent probe and as a building block for functional materials.

properties

IUPAC Name

6-methyl-2-naphthalen-2-yl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2/c1-12-6-9-16-17(10-12)20-18(19-16)15-8-7-13-4-2-3-5-14(13)11-15/h2-11H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVAJADRNAWTGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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